bis(4-chlorophenyl)amine
Overview
Description
Mechanism of Action
Target of Action
Bis(4-chlorophenyl)amine, also known as Bis(p-chlorophenyl)amine, is a chemical compound with the formula C12H9Cl2N
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), 4.72 (XLOGP3), 4.74 (WLOGP), 4.41 (MLOGP), and 3.98 (SILICOS-IT) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Other factors such as pH, temperature, and the presence of other compounds can also affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bis(4-chlorophenyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and influence various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering the metabolic processes they regulate.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in detoxification processes and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can alter the metabolism of other compounds and affect cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Studies have shown that this compound can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and affects their activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: bis(4-chlorophenyl)amine can be synthesized through several methods. One common approach involves the reaction of p-chloroaniline with p-chloronitrobenzene in the presence of a reducing agent such as iron powder. The reaction typically occurs in a solvent like ethanol under reflux conditions. The general reaction is as follows:
p-Chloroaniline+p-ChloronitrobenzeneFe, EtOH, refluxthis compound
Industrial Production Methods: In industrial settings, the production of bis(p-chlorophenyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: bis(4-chlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Formation of p-chloronitrosobenzene or p-chloronitrobenzene.
Reduction: Formation of p-chloroaniline derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl rings.
Scientific Research Applications
bis(4-chlorophenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Bis(4-chlorophenyl)methane: Similar structure but with a methylene bridge instead of an amine.
Bis(4-chlorophenyl)ether: Contains an ether linkage instead of an amine.
Bis(4-chlorophenyl)sulfone: Features a sulfone group instead of an amine.
Uniqueness: bis(4-chlorophenyl)amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. The amine functionality allows for various modifications and interactions that are not possible with the other similar compounds listed above.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283792 | |
Record name | Bis(p-chlorophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-04-5 | |
Record name | Bis(p-chlorophenyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(p-chlorophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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